Tyr-Pro-Tmp-Phe-NH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

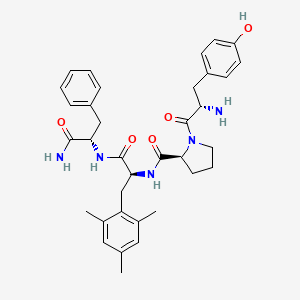

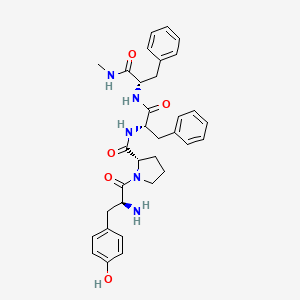

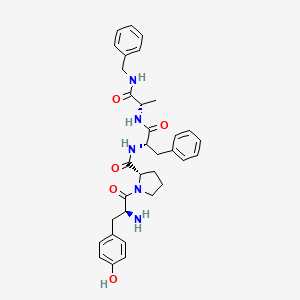

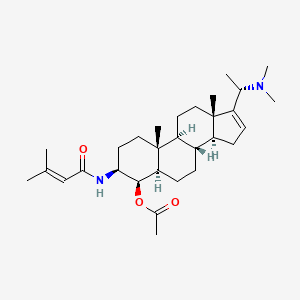

The compound Tyr-Pro-Trp-Phe-NH, also known as endomorphin-1, is an endogenous opioid peptide. It is one of the two endomorphins, the other being endomorphin-2 (Tyr-Pro-Phe-Phe-NH). These peptides exhibit high affinity and remarkable selectivity for the μ-opioid receptor, which is the same receptor targeted by morphine . Endomorphin-1 plays a significant role in various physiological processes, including pain perception, stress responses, and complex functions such as reward, arousal, and vigilance .

Preparation Methods

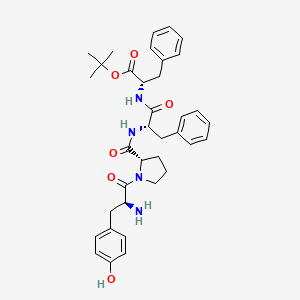

Endomorphin-1 can be synthesized using a combination of enzymatic and chemical methods. One efficient method involves the use of organic solvent-stable proteases. The synthesis begins with the preparation of peptide Boc-Trp-Phe-NH using the solvent-stable protease WQ9-2 in a methanol medium. This is followed by the removal of the Boc group with trifluoroacetic acid to generate Trp-Phe-NH. Boc-Tyr-Pro-OH is synthesized chemically using the mixed carbonic anhydride method. The tetrapeptide Boc-Tyr-Pro-Trp-Phe-NH is then synthesized using another organic solvent-tolerant protease, PT121, in an organic-aqueous biphasic system. Finally, the Boc group is removed to obtain endomorphin-1 with high purity .

Chemical Reactions Analysis

Endomorphin-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid for deprotection and organic solvent-stable proteases for peptide bond formation. The major products formed from these reactions include intermediate peptides such as Boc-Trp-Phe-NH and Boc-Tyr-Pro-Trp-Phe-NH, which are eventually converted to endomorphin-1 .

Scientific Research Applications

Endomorphin-1 has a wide range of scientific research applications. In chemistry, it serves as a model compound for studying peptide synthesis and enzymatic reactions. In biology, it is used to investigate the role of endogenous opioid peptides in physiological processes such as pain perception and stress responses. In medicine, endomorphin-1 is studied for its potential therapeutic applications as an analgesic with fewer side effects compared to traditional opioids. Additionally, it has applications in the pharmaceutical industry for the development of new pain management drugs .

Mechanism of Action

Endomorphin-1 exerts its effects by binding to the μ-opioid receptor, which is a G-protein-coupled receptor. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase activity and a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This results in the inhibition of neurotransmitter release and modulation of pain signals. The molecular targets involved in this pathway include the μ-opioid receptor and various downstream signaling molecules .

Comparison with Similar Compounds

Endomorphin-1 is similar to endomorphin-2 (Tyr-Pro-Phe-Phe-NH), another endogenous opioid peptide. Both peptides exhibit high affinity and selectivity for the μ-opioid receptor. endomorphin-1 has a different amino acid sequence, which may result in variations in their physiological effects and receptor binding properties. Other similar compounds include morphine and other opioid peptides that target the μ-opioid receptor .

Properties

Molecular Formula |

C35H43N5O5 |

|---|---|

Molecular Weight |

613.7 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-(2,4,6-trimethylphenyl)propan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C35H43N5O5/c1-21-16-22(2)27(23(3)17-21)20-30(33(43)38-29(32(37)42)19-24-8-5-4-6-9-24)39-34(44)31-10-7-15-40(31)35(45)28(36)18-25-11-13-26(41)14-12-25/h4-6,8-9,11-14,16-17,28-31,41H,7,10,15,18-20,36H2,1-3H3,(H2,37,42)(H,38,43)(H,39,44)/t28-,29-,30-,31-/m0/s1 |

InChI Key |

KFLSQRYJYCLKBS-ORYMTKCHSA-N |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-(4-phenylpiperazin-1-yl)pentyl)benzo[cd]indol-2(1H)-one](/img/structure/B10853753.png)

![(S)-1-Methyl-2-(2,3,7,8-tetrahydro-furo[2,3-g]indol-1-yl)-ethylamine](/img/structure/B10853772.png)

![(S)-N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B10853778.png)